![molecular formula C13H20BrNO B1401104 [3-Bromo-4-(hexyloxy)phenyl]methanamine CAS No. 1338960-09-0](/img/structure/B1401104.png)
[3-Bromo-4-(hexyloxy)phenyl]methanamine
Descripción general
Descripción
“[3-Bromo-4-(hexyloxy)phenyl]methanamine” is a chemical compound that belongs to the class of benzylamines1. It has a molecular formula of C13H20BrNO and a molecular weight of 286.21 g/mol1.
Synthesis Analysis
The synthesis of “[3-Bromo-4-(hexyloxy)phenyl]methanamine” is not explicitly mentioned in the available resources. However, similar compounds such as “(4-bromo-3-methoxyphenyl)methanamine hydrochloride” have been synthesized2. For a detailed synthesis procedure, it’s recommended to refer to peer-reviewed articles or contact a chemical supplier3.Molecular Structure Analysis
The exact molecular structure of “[3-Bromo-4-(hexyloxy)phenyl]methanamine” is not provided in the available resources. However, the InChI code for a similar compound, “(4-bromo-3-methoxyphenyl)methanamine hydrochloride”, is provided2. For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or a peer-reviewed article.Chemical Reactions Analysis
The specific chemical reactions involving “[3-Bromo-4-(hexyloxy)phenyl]methanamine” are not mentioned in the available resources. However, similar compounds such as “3-Bromo-4-methoxybenzaldehyde” have been used in reactions like the Mukaiyama aldol reaction4.Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-Bromo-4-(hexyloxy)phenyl]methanamine” are not explicitly mentioned in the available resources. However, its molecular formula is C13H20BrNO and it has a molecular weight of 286.21 g/mol1.Aplicaciones Científicas De Investigación
Photocytotoxicity and Cellular Imaging
- Iron(III) Complexes : A study by Basu et al. (2014) discussed the synthesis of Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine. These complexes demonstrated unprecedented photocytotoxicity in red light and were used for cellular imaging, interacting with DNA and photocleaving it under red light exposure, indicating potential applications in photodynamic therapy and cellular studies (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Catalytic and Synthetic Chemistry
- Palladacycle Synthesis : Roffe et al. (2016) explored the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles using 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives. The study demonstrated their catalytic applications in reactions where the palladacycle remains in the Pd(II) state, showcasing their utility in synthetic chemistry (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
- Transfer Hydrogenation Reactions : Karabuğa et al. (2015) reported on the synthesis of (4-Phenylquinazolin-2-yl)methanamine and its use in the development of N-heterocyclic ruthenium(II) complexes. These complexes were highly efficient in transfer hydrogenation reactions, a key process in organic synthesis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Bioactive Compound Synthesis and Evaluation
- Antimicrobial and Anticancer Studies : A study by Preethi et al. (2021) focused on synthesizing rare earth metal complexes using 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base. These complexes showed significant antimicrobial and anticancer activities, highlighting their potential in biomedical applications (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Material Science
- Synthesis of Isoindoles : Kuroda and Kobayashi (2015) developed a two-step synthesis method for 1-substituted 3-alkoxy-1H-isoindoles. This method involved the reaction of 2-(dialkoxymethyl)phenyllithium compounds with nitriles and acid-catalyzed cyclization, illustrating a novel approach in material synthesis (Kuroda & Kobayashi, 2015).
Safety And Hazards
The safety and hazards associated with “[3-Bromo-4-(hexyloxy)phenyl]methanamine” are not specified in the available resources. It’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier for safety information3.
Direcciones Futuras
The future directions for “[3-Bromo-4-(hexyloxy)phenyl]methanamine” are not specified in the available resources. The future applications and research directions usually depend on the specific properties and potential uses of the compound.
Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, it’s recommended to refer to peer-reviewed articles and contact chemical suppliers or experts in the field.
Propiedades
IUPAC Name |
(3-bromo-4-hexoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-2-3-4-5-8-16-13-7-6-11(10-15)9-12(13)14/h6-7,9H,2-5,8,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXMBNSTCRJNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Bromo-4-(hexyloxy)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetate](/img/structure/B1401021.png)
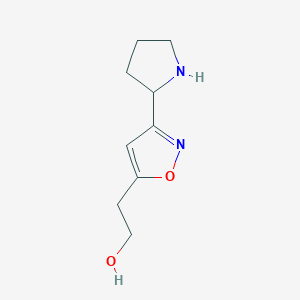
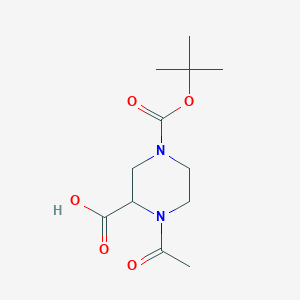


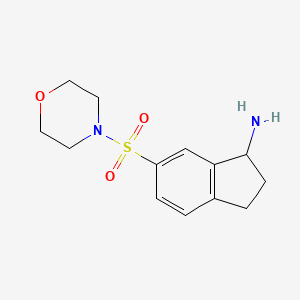
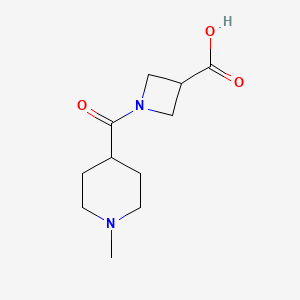
![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)
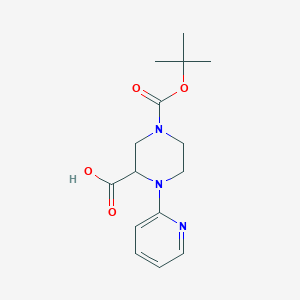

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1401038.png)
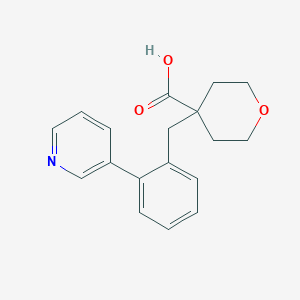

![4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid](/img/structure/B1401043.png)